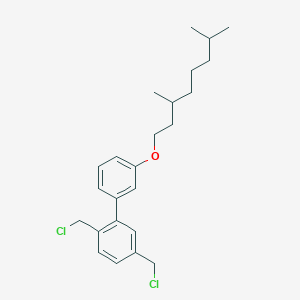
2,5-Bis(chloromethyl)-3'-((3,7-dimethyloctyl)oxy)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(chloromethyl)-3’-((3,7-dimethyloctyl)oxy)-1,1’-biphenyl is a synthetic organic compound characterized by its biphenyl structure with chloromethyl and dimethyloctyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(chloromethyl)-3’-((3,7-dimethyloctyl)oxy)-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of Chloromethyl Groups: Chloromethylation of the biphenyl core is achieved using formaldehyde and hydrochloric acid under acidic conditions.
Attachment of the Dimethyloctyl Group: The dimethyloctyl group is introduced via an etherification reaction using an appropriate alkyl halide and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(chloromethyl)-3’-((3,7-dimethyloctyl)oxy)-1,1’-biphenyl undergoes several types of chemical reactions:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can yield methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Formation of azides, thiols, or other substituted derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methylated biphenyl derivatives.
Applications De Recherche Scientifique
2,5-Bis(chloromethyl)-3’-((3,7-dimethyloctyl)oxy)-1,1’-biphenyl has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 2,5-Bis(chloromethyl)-3’-((3,7-dimethyloctyl)oxy)-1,1’-biphenyl involves its interaction with specific molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The dimethyloctyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(chloromethyl)-1,1’-biphenyl: Lacks the dimethyloctyl group, resulting in different physical and chemical properties.
3’-((3,7-Dimethyloctyl)oxy)-1,1’-biphenyl: Lacks the chloromethyl groups, affecting its reactivity and applications.
Uniqueness
2,5-Bis(chloromethyl)-3’-((3,7-dimethyloctyl)oxy)-1,1’-biphenyl is unique due to the combination of chloromethyl and dimethyloctyl groups, which confer distinct reactivity and potential applications. The presence of both groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
Formule moléculaire |
C24H32Cl2O |
|---|---|
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
1,4-bis(chloromethyl)-2-[3-(3,7-dimethyloctoxy)phenyl]benzene |
InChI |
InChI=1S/C24H32Cl2O/c1-18(2)6-4-7-19(3)12-13-27-23-9-5-8-21(15-23)24-14-20(16-25)10-11-22(24)17-26/h5,8-11,14-15,18-19H,4,6-7,12-13,16-17H2,1-3H3 |
Clé InChI |
ZJGZYMYWBCQKFI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCOC1=CC=CC(=C1)C2=C(C=CC(=C2)CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




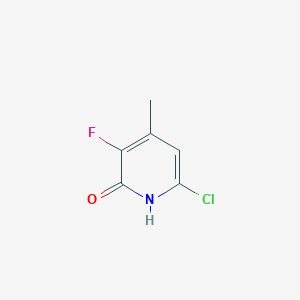
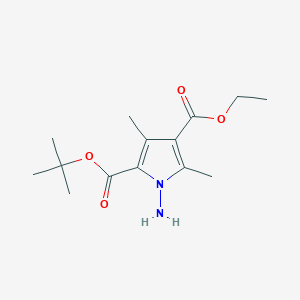

![(3aR,6aR)-1,3a,4,6a-Tetrahydroimidazo[4,5-d]imidazol-2-amine](/img/structure/B12821870.png)
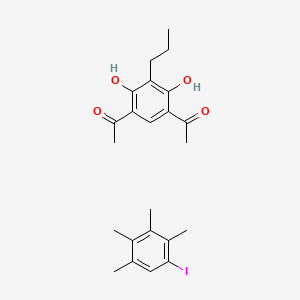

![Naphtho[2,3-b]benzofuran-3-ylboronicacid](/img/structure/B12821900.png)

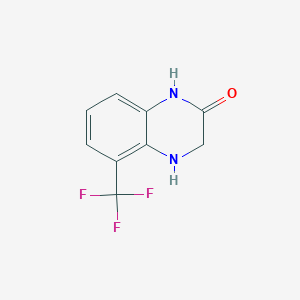

![(1R,4S,6R)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B12821939.png)

